

# Introduction: A Molecule of Strategic Importance

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## Compound of Interest

Compound Name: *5-Amino-2-nitrobenzoic acid*

Cat. No.: *B556330*

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**5-Amino-2-nitrobenzoic acid**, with the CAS number 13280-60-9, is an aromatic compound featuring amino, nitro, and carboxylic acid functional groups.<sup>[1]</sup> This unique trifunctionality makes it a valuable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and dye industries.<sup>[1][2]</sup> The strategic positioning of the electron-donating amino group and the electron-withdrawing nitro and carboxylic acid groups on the benzene ring dictates its chemical reactivity and provides multiple avenues for synthetic transformations.

This guide will explore the fundamental chemical and physical properties of **5-amino-2-nitrobenzoic acid**, its spectroscopic signature for unambiguous identification, and its applications as a precursor in the synthesis of pharmaceuticals and azo dyes. A comparative analysis with its isomer, 2-amino-5-nitrobenzoic acid, is also presented to highlight the impact of substituent positioning on the molecule's properties and reactivity.<sup>[3]</sup>

## Physicochemical Properties: A Foundation for Application

The physical and chemical properties of **5-amino-2-nitrobenzoic acid** are critical for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>4</sub>	[4]
Molecular Weight	182.13 g/mol	[4]
Appearance	Yellow powder or crystal	
Melting Point	236-238 °C	[4][5]
Boiling Point	481.3±35.0 °C (Predicted)	[4]
Density	1.568±0.06 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Soluble in DMSO and Methanol; Insoluble in water	
pKa	2.28±0.25 (Predicted)	[4]

The relatively high melting point indicates a stable crystalline lattice. The molecule's insolubility in water and solubility in polar aprotic solvents like DMSO are important considerations for reaction solvent selection.

## Crystal Structure Insights

**5-Amino-2-nitrobenzoic acid** crystallizes in the monoclinic P21/c space group.[4] The crystal structure reveals that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups (O-H…O).[4] Furthermore, the amino group (NH<sub>2</sub>) forms a three-center hydrogen bond with the oxygen atoms of the nitro group (NO<sub>2</sub>) of a neighboring molecule.[4] These intermolecular interactions contribute to the compound's thermal stability.

## Spectroscopic Characterization: The Molecular Fingerprint

Accurate identification and purity assessment of **5-amino-2-nitrobenzoic acid** are crucial in research and development. Spectroscopic techniques provide a detailed "fingerprint" of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum provides information about the chemical environment of the protons on the aromatic ring.[6][7] The specific chemical shifts and coupling constants are indicative of the electronic effects of the amino, nitro, and carboxylic acid groups.[7]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[7][8]

## Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present in **5-amino-2-nitrobenzoic acid**.[4][8]

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )
N-H stretch (Amino)	~3490, 3380
O-H stretch (Carboxylic Acid)	3200-2500 (broad)
C=O stretch (Carboxylic Acid)	~1690
N-O stretch (Nitro)	~1510, 1330
C=C stretch (Aromatic)	~1625, 1590

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8] The molecular ion peak  $[\text{M}]^+$  is observed at an  $\text{m/z}$  corresponding to the molecular weight of 182.13.[8]

## Synthesis and Reactivity: A Versatile Synthetic Tool

The reactivity of **5-amino-2-nitrobenzoic acid** is governed by its three functional groups, allowing for a diverse range of chemical transformations.

## Synthesis of 5-Amino-2-nitrobenzoic Acid

While several synthetic routes exist, a common laboratory-scale synthesis is not readily detailed in the provided search results. However, the synthesis of its isomer, 2-amino-5-nitrobenzoic acid, often involves the nitration of an appropriately protected aminobenzoic acid

derivative, followed by deprotection.[9] A similar retrosynthetic approach can be envisioned for **5-amino-2-nitrobenzoic acid**.

## Key Reactions of 5-Amino-2-nitrobenzoic Acid

The amino group can undergo diazotization, a critical step in the synthesis of azo dyes.[3] The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration.[10] The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of diamino derivatives.

## Applications in Drug Development and Industry

**5-Amino-2-nitrobenzoic acid** is a key intermediate in the synthesis of various high-value molecules.[1]

## Pharmaceutical Synthesis

This compound serves as a crucial building block in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic effects.[1] It is also a reagent used in the preparation of insulin receptor tyrosine kinase activators.[5] The presence of the three functional groups allows for the construction of complex heterocyclic scaffolds, which are common motifs in bioactive molecules.

## Azo Dye Production

The primary amino group of **5-amino-2-nitrobenzoic acid** makes it an excellent precursor for the synthesis of azo dyes.[1][3] The general process involves the diazotization of the amino group, followed by coupling with an electron-rich aromatic compound.

This protocol outlines the synthesis of a simple azo dye using **5-amino-2-nitrobenzoic acid** and phenol.

### Step 1: Diazotization of 5-Amino-2-nitrobenzoic Acid

- Dissolve 1.82 g (10 mmol) of **5-amino-2-nitrobenzoic acid** in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker.
- Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

- Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water dropwise to the cooled solution. Maintain the temperature between 0-5 °C throughout the addition.
- Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

**Causality:** The diazotization reaction requires cold conditions to prevent the unstable diazonium salt from decomposing. The use of excess nitrous acid (from sodium nitrite and HCl) ensures complete conversion of the primary amine.

### Step 2: Coupling Reaction with Phenol

- In a separate 250 mL beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of a 10% sodium hydroxide solution.
- Cool this solution to 0-5 °C in an ice-salt bath.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold alkaline phenol solution with vigorous stirring.
- A brightly colored azo dye will precipitate immediately.
- Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
- Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.

**Causality:** The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The reaction is carried out in an alkaline medium to deprotonate phenol to the more strongly activating phenoxide ion, which enhances the rate of the coupling reaction.

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